1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine
Overview
Description
1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine is a chemical compound that features a piperidine ring substituted with an azidoethyl group and an ethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine can be synthesized through a multi-step process. One common method involves the nucleophilic substitution of a halogenated precursor with sodium azide. For example, starting with 1-(2-bromoethyl)-4-(ethoxymethyl)piperidine, the bromine atom can be replaced by an azide group using sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) under mild heating conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or lithium aluminum hydride.
Oxidation Reactions: The ethoxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Sodium azide: for nucleophilic substitution.
Copper(I) bromide: and for click chemistry.
Hydrogen gas: and for reduction.
Potassium permanganate: for oxidation.
Major Products Formed:
Triazoles: from click chemistry.
Amines: from reduction.
Carboxylic acids: from oxidation.
Scientific Research Applications
1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those involving triazole derivatives.
Bioconjugation: Utilized in click chemistry for labeling biomolecules.
Material Science: Employed in the synthesis of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings. This reaction is catalyzed by copper(I) ions, which facilitate the cycloaddition process. The resulting triazole rings are highly stable and can be used to link various molecular entities .
Comparison with Similar Compounds
- 1-(2-Azidoethyl)piperidine
- 1-(2-Azidoethyl)-4-methylpiperidine
- 1-(2-Azidoethyl)-4-(methoxymethyl)piperidine
Comparison: 1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine is unique due to the presence of both an azidoethyl group and an ethoxymethyl group. This combination allows for versatile reactivity, particularly in click chemistry and other substitution reactions. Compared to its analogs, the ethoxymethyl group provides additional functionalization options, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
1-(2-azidoethyl)-4-(ethoxymethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O/c1-2-15-9-10-3-6-14(7-4-10)8-5-12-13-11/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZFASVXGUFRTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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